molecular formula C15H10BrClN2 B1503077 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline CAS No. 885277-89-4

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline

Cat. No.: B1503077
CAS No.: 885277-89-4
M. Wt: 333.61 g/mol
InChI Key: CWIAZOVNENXTCE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline is a quinazoline derivative with a bromophenyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position. Quinazolines are a class of heterocyclic aromatic organic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The synthesis of this compound typically involves the bromination of phenyl groups followed by chlorination and methylation reactions.

  • Condensation Reactions: The quinazoline core can be constructed through condensation reactions involving o-aminobenzonitriles and halogenated benzaldehydes.

  • Industrial Production Methods: Large-scale production often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

  • Substitution: Nucleophiles like sodium hydroxide (NaOH), electrophiles like hydrochloric acid (HCl)

Major Products Formed:

  • Oxidation: Quinazoline-2,4-dione derivatives

  • Reduction: Reduced quinazoline derivatives

  • Substitution: Substituted quinazolines with various functional groups

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in cellular processes.

  • Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline is compared to other quinazoline derivatives, such as:

  • 2-(4-Methoxyphenyl)-4-chloro-5-methylquinazoline: Similar structure but with a methoxy group instead of a bromo group.

  • 2-(4-Nitrophenyl)-4-chloro-5-methylquinazoline: Contains a nitro group instead of a bromo group.

  • 2-(4-Hydroxyphenyl)-4-chloro-5-methylquinazoline: Features a hydroxyl group instead of a bromo group.

Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-5-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAZOVNENXTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693085
Record name 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-89-4
Record name 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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